Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methyl, methylthio, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways can result in anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate: This compound differs by having an oxo group instead of a methylthio group, which can affect its chemical reactivity and biological activity.
6-methyl-2-methylthio-4-cyanomethoxypyrimidine: This compound has a cyanomethoxy group, which can influence its interactions with nucleophiles and its overall stability.
Methyl esters of (6-methyl-2-methylthio-4-pyrimidinyloxy) acetic acid: These compounds have different ester groups, which can impact their solubility and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
6531-58-4 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,17) |
InChI Key |
ZRIJBDYKPYJEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SC)C |
Origin of Product |
United States |
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